Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate
Description
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate is a substituted imidazo[1,2-a]pyridine derivative characterized by a 6-chloro substituent on the pyridine ring and a 4-chlorophenyl group on the imidazole moiety. The compound is synthesized via copper(II)-catalyzed reactions, as evidenced by its reported melting point (116–117°C) and HRMS data ([M + H]+: 315.0891) . Its structure features an ethyl acetate side chain at the 3-position of the imidazo[1,2-a]pyridine core, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-2-23-16(22)9-14-17(11-3-5-12(18)6-4-11)20-15-8-7-13(19)10-21(14)15/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFHKZSNXZRVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169707 | |
| Record name | Ethyl 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193979-48-5 | |
| Record name | Ethyl 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193979-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate is a compound of interest due to its diverse biological activities. This article synthesizes various research findings regarding its pharmacological potential, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against different biological targets.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features an imidazo[1,2-a]pyridine core, which is known for its biological activity across various domains. The presence of chlorine substituents and an ethyl acetate moiety contributes to its pharmacological profile.
Biological Activities
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit a broad range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that imidazo[1,2-a]pyridines possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
- Antileishmanial Activity : A structure–activity relationship study revealed that certain derivatives of imidazo[1,2-a]pyridine were effective against Leishmania donovani and Leishmania infantum, with effective concentrations (EC50) as low as 3.7 µM . This suggests potential therapeutic applications in treating leishmaniasis.
- Anti-inflammatory Effects : Compounds derived from the imidazo[1,2-a]pyridine framework have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Study 1: Antileishmanial Efficacy
A recent study synthesized various imidazo[1,2-a]pyridine derivatives, including this compound. The compound was screened against both promastigote and axenic amastigote stages of Leishmania species. Results indicated that it had a favorable safety profile with low cytotoxicity (CC50 > 100 µM) while maintaining potent activity against intracellular amastigotes .
Case Study 2: Antimicrobial Potency
In another investigation, the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives was assessed against various bacterial strains. The tested compounds demonstrated significant antibacterial activity with MIC values indicating strong potential for development as new antimicrobial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be partially attributed to the following structural features:
- Chlorine Substituents : The presence of chlorine atoms at specific positions enhances the lipophilicity and bioactivity of the compound.
- Imidazo[1,2-a]pyridine Core : This core structure is crucial for its interaction with biological targets, contributing to its varied pharmacological effects.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H14Cl2N2O2
- Molecular Weight : 349.2 g/mol
- IUPAC Name : Ethyl 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetate
- CAS Number : 193979-48-5
The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of chlorine and phenyl groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
GABA-A Receptor Modulation
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate has been studied for its ability to modulate GABA-A receptors, which are critical in the central nervous system (CNS) for inhibitory neurotransmission. This modulation can lead to various therapeutic effects:
- Anxiolytic Effects : Compounds that target GABA-A receptors can reduce anxiety symptoms by enhancing the inhibitory effects of GABA. Studies have indicated that imidazo[1,2-a]pyridine derivatives may provide anxiolytic effects with fewer side effects compared to traditional benzodiazepines .
- Potential Anticonvulsant Properties : Given the role of GABA in seizure control, compounds like this compound may be explored for anticonvulsant applications .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that build the imidazo[1,2-a]pyridine framework. Various derivatives can be synthesized by altering substituents on the aromatic rings or modifying the ester functional group. These modifications can significantly influence the pharmacological profile of the compound.
Case Studies and Research Findings
Research has demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical models:
- Selective Modulation of GABA-A Receptors : A study highlighted the selective action of certain imidazo[1,2-a]pyridine compounds on specific GABA-A receptor subtypes, which could lead to reduced sedation and better therapeutic profiles .
- Behavioral Studies : Animal studies have shown that these compounds exhibit significant anxiolytic-like effects in behavioral tests, suggesting their potential use in treating anxiety disorders without the sedative properties typical of many current medications .
Comparison with Similar Compounds
Table 1: Structural analogs with variations in substituents
Key Observations :
- Chlorine vs.
- Bromine Substitution : Bromine at the 6-position () increases molecular mass (328.08 g/mol) and may alter steric effects in binding interactions compared to chlorine.
- Unsubstituted Analog : Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate () lacks halogen/methyl groups, resulting in lower similarity (0.90) and likely reduced bioactivity due to decreased lipophilicity.
Functional Group Modifications in the Acetate Side Chain
Table 2: Analogs with modified ester groups
| Compound Name | Side Chain Structure | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate | Oxo group in acetate | C₁₉H₁₈N₂O₃ | Enhanced electrophilicity due to ketone | |
| 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | Acetamide group | C₁₆H₁₂Cl₂N₃O | Improved solubility (amide vs. ester) |
Key Observations :
- Ester-to-Amide Conversion : The acetamide derivative () replaces the ethyl ester with a primary amide, increasing polarity and possibly altering pharmacokinetic profiles (e.g., slower hydrolysis in vivo).
Q & A
Q. What are the most efficient synthetic routes for preparing Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via Cu(II)–ascorbate-catalyzed A³-coupling in aqueous micellar media, which offers a green chemistry approach with reduced solvent toxicity. Key steps include:
- Reaction Conditions: Use 1.2 equiv. of alkyne, 1.0 equiv. of aldehyde, and 1.5 equiv. of amine in water with 2 mol% Cu(OTf)₂ and sodium ascorbate at 60°C for 12 hours .
- Yield Optimization: Monitor reaction progress via TLC and purify using silica gel chromatography. Reported yields exceed 70% with HRMS (ESI) confirmation ([M + H]⁺: m/z 315.0895 calculated, 315.0891 observed) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- HRMS (High-Resolution Mass Spectrometry): Essential for confirming molecular weight and purity (e.g., [M + H]⁺ at m/z 315.0891) .
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogs like ethyl 2-(6-bromo-2-phenylimidazo[4,5-b]pyridin-3-yl)acetate (C–H···O interactions stabilize the lattice) .
Q. How can researchers screen the preliminary biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
- Cytoprotective Models: Evaluate antiulcer potential using ethanol-induced gastric lesion models in rats, comparing activity to reference compounds like SCH-28080 .
Advanced Research Questions
Q. How do dihedral angles and molecular conformation influence the compound’s bioactivity?
Methodological Answer: The dihedral angle between the imidazo[1,2-a]pyridine core and substituents modulates receptor binding. For example:
Q. What structure-activity relationship (SAR) trends are observed for imidazo[1,2-a]pyridine derivatives targeting benzodiazepine receptors?
Methodological Answer:
- Substituent Effects: Chlorine at position 6 enhances peripheral-type benzodiazepine receptor (PBR) selectivity. Ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl}acetate shows IC₅₀ = 13 nM for PBR vs. weak central receptor binding .
- Scaffold Modifications: Replacing the ethyl ester with a dipropylamide (e.g., Alpidem) increases lipophilicity (logP = 5.5), improving blood-brain barrier penetration .
Q. How can contradictions in reported biological data (e.g., antimicrobial vs. receptor-binding activities) be resolved?
Methodological Answer:
- Assay Standardization: Control variables like solvent (DMSO concentration ≤1%) and cell line viability (e.g., HEK-293 for cytotoxicity baselines).
- Structural Confirmation: Ensure purity (>98% via HPLC) and verify substituent positions using NOESY NMR .
- Comparative Studies: Cross-test analogs (e.g., 6-bromo vs. 6-chloro derivatives) to isolate electronic effects from steric contributions .
Q. What computational methods are recommended for predicting electronic properties and binding modes?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular Docking: Use AutoDock Vina with receptor structures (e.g., PBR PDB: 2NNU) to predict binding poses. Focus on hydrophobic pockets accommodating chlorophenyl groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
